![molecular formula C12H14BFN2O2 B2944357 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile CAS No. 2223049-37-2](/img/structure/B2944357.png)
6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
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Overview
Description
The compound is a derivative of fluoro-pyridine with a boronic ester group . These types of compounds are often used in organic synthesis and medicinal chemistry due to their reactivity and versatility .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction and density functional theory (DFT) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a solid form at room temperature, and a molecular weight around 223.05 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized using a three-step substitution reaction. These compounds are confirmed through various spectroscopy methods and mass spectrometry, providing insights into the synthetic pathways of such chemicals (Huang et al., 2021).
Crystal Structure and DFT Study : The crystal structures of these compounds are analyzed using X-ray diffraction and compared with molecular structures calculated through Density Functional Theory (DFT). This research aids in understanding the molecular geometry and electronic properties of similar compounds (Huang et al., 2021).
Advanced Material Development
- Photoluminescence and Base Doping : Poly(2,7-fluorene) derivatives, which are related to the compound , exhibit promising photophysical and electrical properties. These materials are synthesized through palladium-catalyzed couplings, highlighting potential applications in blue-light-emitting devices and electronic materials (Ranger et al., 1997).
Potential Therapeutic Applications
- Anti-Cancer Activity : Novel fluoro substituted compounds, including some related to 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile, have been studied for their anti-cancer properties. These compounds have shown activity against lung cancer at low concentrations, suggesting potential therapeutic applications (Hammam et al., 2005).
Mechanism of Action
Boronic Acids and Esters
The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Boronic acids and their esters are widely used in organic chemistry, including in the Suzuki reaction, which is a type of palladium-catalyzed coupling reaction . They can form reversible covalent complexes with sugars, amino acids, and other biological molecules, which can be useful in drug design .
Fluorinated Pyridines
The compound also contains a fluoropyridine moiety (6-fluoro-pyridine-2-carbonitrile). Fluorinated pyridines are often used in pharmaceuticals and agrochemicals due to their unique electronic properties. The fluorine atom can influence the molecule’s reactivity, lipophilicity, and bioavailability .
Nitriles
The nitrile group (-C≡N) is a polar functional group that can participate in various chemical reactions. Nitriles are found in many useful compounds, including pharmaceuticals and polymers .
Future Directions
properties
IUPAC Name |
6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BFN2O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-8(7-15)16-10(9)14/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGODDKUVGXUNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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